molecular formula C12H20N2O3 B11870402 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone

2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone

Cat. No.: B11870402
M. Wt: 240.30 g/mol
InChI Key: ZJTXKLCARMTBDZ-UHFFFAOYSA-N
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Description

2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction under basic conditions. For instance, the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide yields the N-tosylated spiro compound. Subsequent deprotection steps, such as sonication with magnesium turnings in methanol, lead to the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. challenges such as the removal of magnesium salts and the scalability of the process need to be addressed to achieve high yields and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as altering cellular signaling pathways or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone is unique due to its combination of a spirocyclic core with a morpholinoethanone moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

2-(2-azaspiro[3.3]heptan-6-yloxy)-1-morpholin-4-ylethanone

InChI

InChI=1S/C12H20N2O3/c15-11(14-1-3-16-4-2-14)7-17-10-5-12(6-10)8-13-9-12/h10,13H,1-9H2

InChI Key

ZJTXKLCARMTBDZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2CC3(C2)CNC3

Origin of Product

United States

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